Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate chemical structure and physical properties
Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate chemical structure and physical properties
An In-Depth Technical Guide to Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate: A Versatile Synthetic Building Block
Executive Summary
Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate is a specialized organic compound whose structure is engineered for high utility in multi-step synthesis. It combines three key functional groups: an electrophilic bromomethyl group for carbon-carbon or carbon-heteroatom bond formation, an ethyl ester for further chain elaboration or modification, and a 1,3-dioxolane ring that serves as a stable protecting group for a ketone. This unique combination makes it a valuable intermediate for introducing a protected keto-ester moiety into complex molecular architectures, a common requirement in the development of pharmaceuticals and fine chemicals. This guide provides an in-depth analysis of its structure, properties, a proposed synthetic pathway, and its core reactivity, offering researchers and drug development professionals a comprehensive understanding of its potential applications.
Molecular Structure and Identification
The structure of Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate is characterized by a central five-membered dioxolane ring. This ring is substituted at the C2 position with both a bromomethyl (-CH₂Br) group and an ethyl acetate (-CH₂COOCH₂CH₃) group. The dioxolane ring is an acetal, specifically the ethylene glycol acetal of a ketone. This feature is critical, as it masks a reactive ketone functionality, allowing for selective chemistry to be performed at other sites of the molecule.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate | [1] |
| Alternate Names | Ethyl [2-(bromomethyl)-1,3-dioxolan-2-yl]acetate | [1] |
| CAS Number | 94133-61-6 | [1] |
| Molecular Formula | C₈H₁₃BrO₄ | Derived |
| Molecular Weight | 253.09 g/mol | Derived |
| Canonical SMILES | CCOC(=O)CC2(OCCO2)CBr | Derived |
Physicochemical and Safety Profile
Comprehensive, experimentally-derived physical property data for this specific compound is not widely published. However, by examining related structures such as 2-Bromomethyl-1,3-dioxolane, we can infer its likely characteristics. The compound is expected to be a high-boiling point liquid, with limited water solubility but good solubility in common organic solvents.
Table 2: Estimated Physical and Safety Properties
| Property | Value / Observation | Source (Analog) |
|---|---|---|
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Boiling Point | >80-82 °C at reduced pressure (27 mmHg) | [2][3] |
| Density | ~1.5 - 1.6 g/mL at 25 °C | [2][3] |
| Solubility | Soluble in Chloroform, Ethyl Acetate; Immiscible with water | [2][4] |
| Refractive Index | ~1.482 at 20 °C | [2][3] |
| Flash Point | ~62 °C (143.6 °F) - Combustible Liquid | [3] |
| Primary Hazards | Causes skin and serious eye irritation | [5][6] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases |[5][7] |
Handling and Storage Recommendations
Given its classification as a combustible liquid and an irritant, standard laboratory precautions are essential.[8]
-
Engineering Controls : Handle within a chemical fume hood to avoid inhalation of vapors. Ensure safety showers and eyewash stations are readily accessible.[5][7]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][6]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][6] The material may be moisture-sensitive, so storage under an inert atmosphere is recommended for long-term stability.[6][7]
Synthesis and Characterization
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: A Representative Synthesis
This protocol is a representative methodology derived from standard organic chemistry principles, such as the synthesis of related dioxolanes and ester manipulations.[9][10][11]
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Reaction Setup : To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl 4-bromo-3-oxobutanoate (1.0 eq), ethylene glycol (1.2 eq), and a suitable solvent such as toluene.
-
Catalysis : Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Rationale: An acid catalyst is required to protonate the ketone, making it more electrophilic and facilitating the nucleophilic attack by ethylene glycol. Toluene is used as the solvent to azeotropically remove the water byproduct via the Dean-Stark trap, driving the equilibrium towards the acetal product.
-
-
Reaction : Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected. Progress can also be monitored by Thin Layer Chromatography (TLC).
-
Workup : Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Rationale: The aqueous washes remove the acid catalyst and any water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Rationale: Column chromatography is the standard method for purifying organic compounds of this nature, separating the desired product from unreacted starting materials and byproducts based on polarity.
-
Expected Analytical Characterization
While an experimental spectrum is not available, the key signals in ¹H and ¹³C NMR spectra can be reliably predicted based on analogous structures.[12]
-
¹H NMR :
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Triplet (~1.3 ppm, 3H) and a quartet (~4.2 ppm, 2H) characteristic of the ethyl ester group.
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Singlet (~3.5 ppm, 2H) for the methylene protons of the bromomethyl group (-CH₂Br).
-
Singlet (~2.9 ppm, 2H) for the methylene protons of the acetate group (-CH₂COO-).
-
Multiplet or two symmetric multiplets (~4.0 ppm, 4H) for the ethylene glycol protons of the dioxolane ring.
-
-
¹³C NMR : Signals expected for the ester carbonyl (~170 ppm), the quaternary acetal carbon (~108 ppm), the carbons of the ethyl group (~62 ppm and ~14 ppm), the dioxolane carbons (~65 ppm), and the two methylene carbons of the side chains.
-
Mass Spectrometry : The mass spectrum would be expected to show characteristic isotopic patterns for a bromine-containing compound, with two major peaks for the molecular ion (M+ and M+2) of roughly equal intensity.
Chemical Reactivity and Synthetic Applications
The utility of Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate stems from the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled approach to building molecular complexity.
Caption: Core reactivity map of the title compound.
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Nucleophilic Substitution at the Bromomethyl Group : The C-Br bond is the most electrophilic site under neutral or basic conditions. It readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, cyanides, and organometallics. This reaction is fundamental for attaching the core scaffold to other molecular fragments. The precursor, 2-Bromomethyl-1,3-dioxolane, has been utilized in the synthesis of complex heterocyclic systems like 1,4-benzoxazepines, highlighting the utility of this reactive handle.[2][3]
-
Modification of the Ethyl Ester : The ester group offers a secondary site for transformations. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, reduced to a primary alcohol using reagents like lithium aluminum hydride, or reacted with Grignard reagents to form tertiary alcohols. These transformations are typically performed after the desired substitution at the bromomethyl position has been completed.
-
Deprotection of the Dioxolane Ring : The acetal is stable to most basic, nucleophilic, and reductive conditions, making it an excellent protecting group. When its masking function is no longer needed, it can be efficiently cleaved by treatment with aqueous acid (e.g., HCl or H₂SO₄ in water/THF) to reveal the parent ketone. This unmasking step is often one of the final steps in a synthetic sequence.
The strategic combination of these features allows chemists to design synthetic routes where sensitive functionalities are protected while other parts of the molecule are elaborated, making this a powerful tool in the arsenal of drug development professionals.
Conclusion
Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate is a highly functionalized building block with significant potential in synthetic organic chemistry. Its defining features—a reactive electrophilic center, a modifiable ester handle, and a robust ketone protecting group—provide a platform for controlled and sequential chemical transformations. For researchers engaged in the synthesis of complex target molecules, particularly within the pharmaceutical industry, this compound offers a reliable method for introducing a protected α-keto ester fragment, streamlining pathways and enabling the construction of novel chemical entities.
References
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- Gdaniec, Z., & Mikołajczyk, M. (2000). Reactions of Secondary β-Ketothioamides with Ethyl Bromoacetate and Ethyl Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones. Polish Journal of Chemistry, 74, 1101–1114.
- Arora, S., & Kumar, H. (2014). Modeling of Reactive Distillation Column for the production of Ethyl Acetate. International Journal of Scientific & Engineering Research, 5(4).
- Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3, 1365-1368.
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